Tert-butyl 4-sulfanylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-sulfanylbutanoate can be synthesized through the esterification of 4-mercaptobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
4-Mercaptobutanoic acid+Tert-butyl alcohol→Tert-butyl 4-sulfanylbutanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Tert-butyl 4-sulfanylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-sulfanylbutanoate involves its ability to participate in various chemical reactions due to the presence of the sulfanyl group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Tert-butyl 4-mercaptobutanoate
- Tert-butyl 4-thiobutanoate
- Tert-butyl 4-sulfinylbutanoate
Comparison: Tert-butyl 4-sulfanylbutanoate is unique due to its specific combination of a tert-butyl ester and a sulfanyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, tert-butyl 4-sulfinylbutanoate, which contains a sulfinyl group, exhibits different oxidation states and reactivity patterns .
Properties
IUPAC Name |
tert-butyl 4-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-8(2,3)10-7(9)5-4-6-11/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERHURMHRKPONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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